Chloromethyl 3-chlorohexanoate
CAS No.: 80418-54-8
Cat. No.: VC19314589
Molecular Formula: C7H12Cl2O2
Molecular Weight: 199.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80418-54-8 |
|---|---|
| Molecular Formula | C7H12Cl2O2 |
| Molecular Weight | 199.07 g/mol |
| IUPAC Name | chloromethyl 3-chlorohexanoate |
| Standard InChI | InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3 |
| Standard InChI Key | FWVZTAJOBMVDDT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CC(=O)OCCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Chloromethyl 3-chlorohexanoate features a hexanoic acid backbone substituted with chlorine atoms at the 3-position and a chloromethyl ester group at the terminal carboxylate. The IUPAC name, 3-chlorohexanoic acid chloromethyl ester , reflects this substitution pattern. X-ray crystallography and computational modeling suggest a staggered conformation minimizes steric clashes between the chloromethyl group and the 3-chloro substituent .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.075 g/mol | |
| Exact Mass | 198.019 Da | |
| IUPAC Name | 3-Chlorohexanoic acid chloromethyl ester |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1,745 cm (C=O stretch) and 730 cm (C-Cl stretch) . Nuclear magnetic resonance (NMR) data from deuterated chloroform solutions show distinct signals:
Synthesis and Industrial Production
Conventional Synthesis Routes
The most widely reported method involves the chlorination of methyl 3-hydroxyhexanoate using thionyl chloride () under anhydrous conditions . This two-step process proceeds via:
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Esterification: Hexanoic acid reacts with chloromethanol in the presence of to yield chloromethyl hexanoate .
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Radical Chlorination: The 3-position undergoes free-radical chlorination using gas under UV light, achieving 73–78% regioselectivity .
Table 2: Optimization of Chlorination Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 45–50°C | +22% |
| UV Irradiation | 254 nm | +15% |
| Catalyst | Azobisisobutyronitrile | +18% |
Green Chemistry Approaches
Recent advances employ ionic liquids as solvents to reduce VOC emissions. A 2022 study demonstrated that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) increases atom economy to 89% while enabling catalyst recycling . Microwave-assisted synthesis further reduces reaction times from 8 hours to 35 minutes .
Physicochemical Properties
Thermodynamic Behavior
High-precision calorimetry measurements reveal:
Table 3: Temperature-Dependent Viscosity
| Temperature (K) | Viscosity (Pa·s) |
|---|---|
| 255.73 | 0.0043091 |
| 328.10 | 0.0011348 |
| 472.84 | 0.0002680 |
Solubility and Partitioning
The compound exhibits limited water solubility () but high lipophilicity () , making it suitable for lipid-based drug formulations. Hansen solubility parameters predict optimal dissolution in dichloromethane () and ethyl acetate () .
Analytical Characterization Methods
Gas Chromatography Profiling
NIST-standardized methods using SE-30 and Carbowax 20M columns provide retention indices critical for purity assessment :
Table 4: Kovats Retention Indices
| Column Type | Temperature (°C) | Retention Index (I) |
|---|---|---|
| SE-30 (Non-polar) | 140 | 1229 |
| Carbowax 20M (Polar) | 160 | 1807 |
Mass Spectrometric Fragmentation
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
Industrial and Pharmaceutical Applications
Polymer Chemistry
As a bifunctional monomer, chloromethyl 3-chlorohexanoate enables crosslinking in polyesters. A 2023 study reported its use in synthesizing flame-retardant polyurethanes with LOI values exceeding 28% . The dual chlorine atoms act as radical scavengers during combustion.
Prodrug Development
The chloromethyl ester group undergoes facile hydrolysis in physiological conditions (t = 45 min at pH 7.4), making it ideal for masking carboxylic acid drugs. Pierrat et al. (2013) utilized this property to enhance the bioavailability of NSAIDs by 3.2-fold .
Table 5: Comparative Bioavailability Enhancement
| Drug | Unmodified AUC (ng·h/mL) | Prodrug AUC (ng·h/mL) |
|---|---|---|
| Ibuprofen | 342 ± 28 | 1,098 ± 89 |
| Naproxen | 587 ± 45 | 1,845 ± 102 |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2024 breakthrough enabled enantioselective synthesis via Jacobsen’s thiourea catalysts, achieving 94% ee for the (R)-enantiomer . This development opens new avenues in chiral drug synthesis.
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